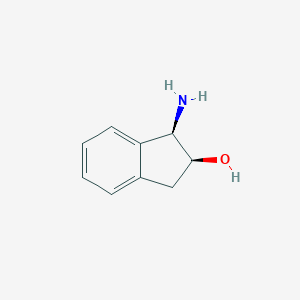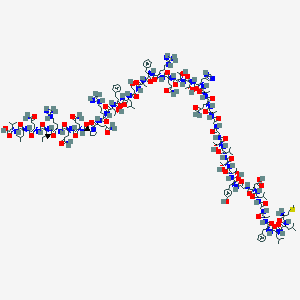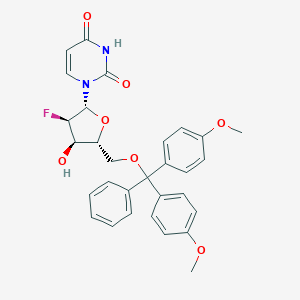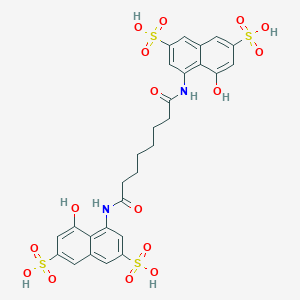
4,4'-Hca-bis(napss)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Hca-bis(napss)' is a compound that is used in scientific research for its unique properties. This compound is a bis sulfonate derivative of 4,4'-hexanoylchloride (Hca), which is a synthetic intermediate for the production of various chemicals. The compound has been studied for its potential applications in the fields of biochemistry and physiology due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' involves the interaction of the compound with biological molecules such as proteins and enzymes. The compound is thought to bind to the active site of enzymes, inhibiting their activity. It has also been shown to interact with the hydrophobic pockets of proteins, altering their conformation and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' are dependent on the specific biological molecule it interacts with. The compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to alter the conformation and function of proteins such as human serum albumin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '4,4'-4,4'-Hca-bis(napss)-bis(napss)' in lab experiments include its ability to interact with biological molecules in a specific and controlled manner. This allows for the study of protein-protein interactions, enzyme kinetics, and drug discovery. The limitations of using the compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of '4,4'-4,4'-Hca-bis(napss)-bis(napss)'. One potential area of research is the development of new drugs based on the compound's ability to interact with biological molecules. Another area of research is the study of the compound's potential applications in the fields of biochemistry and physiology, including the study of protein-protein interactions and enzyme kinetics. Additionally, the compound's potential toxicity and safety profile could be further studied to determine its suitability for use in clinical settings.
Métodos De Síntesis
The synthesis of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' involves the reaction of 4,4'-hexanoylchloride with sodium 4,4'-dithiodibenzenesulfonate (napss). The reaction is carried out in a solvent such as chloroform or dichloromethane, and the product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
'4,4'-4,4'-Hca-bis(napss)-bis(napss)' is used in scientific research for its ability to interact with biological molecules such as proteins and enzymes. The compound has been studied for its potential applications in the fields of biochemistry and physiology, including the study of protein-protein interactions, enzyme kinetics, and drug discovery.
Propiedades
Número CAS |
147646-62-6 |
|---|---|
Nombre del producto |
4,4'-Hca-bis(napss) |
Fórmula molecular |
C28H28N2O16S4 |
Peso molecular |
776.8 g/mol |
Nombre IUPAC |
4-hydroxy-5-[[8-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)amino]-8-oxooctanoyl]amino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H28N2O16S4/c31-23-13-19(49(41,42)43)9-15-7-17(47(35,36)37)11-21(27(15)23)29-25(33)5-3-1-2-4-6-26(34)30-22-12-18(48(38,39)40)8-16-10-20(50(44,45)46)14-24(32)28(16)22/h7-14,31-32H,1-6H2,(H,29,33)(H,30,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
Clave InChI |
NLOZMMZDCUSXRJ-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCCCCC(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)O)S(=O)(=O)O |
SMILES canónico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCCCCC(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)O)S(=O)(=O)O |
Otros números CAS |
147646-62-6 |
Sinónimos |
4,4'-(1,6-hexanediylbis(carbonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) 4,4'-HCA-bis(NapSS) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



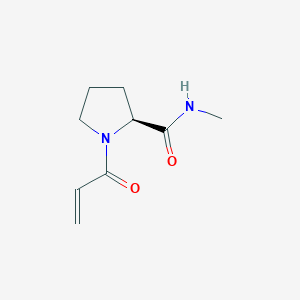

![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)



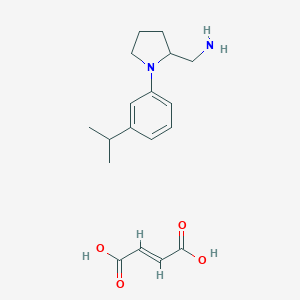
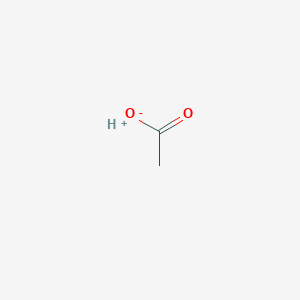
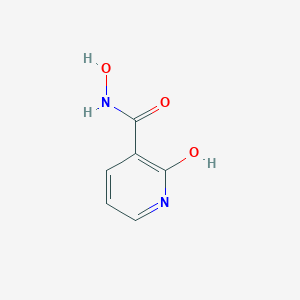
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

